molecular formula C17H11ClO5 B5746233 2-oxo-2H-chromen-4-yl 5-chloro-2-methoxybenzoate

2-oxo-2H-chromen-4-yl 5-chloro-2-methoxybenzoate

Cat. No.: B5746233
M. Wt: 330.7 g/mol
InChI Key: ZTZSYWMZAIIGML-UHFFFAOYSA-N
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Description

2-oxo-2H-chromen-4-yl 5-chloro-2-methoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Properties

IUPAC Name

(2-oxochromen-4-yl) 5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO5/c1-21-13-7-6-10(18)8-12(13)17(20)23-15-9-16(19)22-14-5-3-2-4-11(14)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZSYWMZAIIGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC2=CC(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-4-yl 5-chloro-2-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specified duration, usually around 1 hour .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-4-yl 5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products based on the nature of the substituent introduced.

Scientific Research Applications

2-oxo-2H-chromen-4-yl 5-chloro-2-methoxybenzoate has several potential scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further biological studies.

    Medicine: The compound’s potential therapeutic effects can be explored for the development of new drugs or treatments.

    Industry: It can be used in the development of new materials, dyes, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with similar structural features.

    4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin core structure and exhibit various biological activities.

Uniqueness

2-oxo-2H-chromen-4-yl 5-chloro-2-methoxybenzoate is unique due to the presence of both the coumarin and benzoate moieties, which may contribute to its distinct chemical and biological properties. This combination of structural features can result in unique interactions with molecular targets and potentially novel applications in research and industry.

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